Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction typically occurs in a high boiling point solvent like pyridine or ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group and ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Industry: The compound is used in the synthesis of azo dyes and other functional materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, its neurotropic activity is attributed to its binding with the GABA A receptor, where it acts as an inhibitor . The compound’s ability to form stable complexes with the receptor is crucial for its biological effects .
Comparison with Similar Compounds
Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives, such as:
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-4-16-12(15)10-9(13)8-5-6(2)7(3)14-11(8)17-10/h5H,4,13H2,1-3H3 |
InChI Key |
FINVNEFXKSKTEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2)C)C)N |
Origin of Product |
United States |
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